molecular formula C27H54O2 B1609705 Isotridecyl myristate CAS No. 96518-24-0

Isotridecyl myristate

Cat. No.: B1609705
CAS No.: 96518-24-0
M. Wt: 410.7 g/mol
InChI Key: GLXBPZNFNSLJBS-UHFFFAOYSA-N
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Description

Isotridecyl myristate is a synthetic ester widely utilized in cosmetic and personal care research for its conditioning and emollient properties. Its primary value in formulation science stems from its ability to function as a effective hair conditioning agent, improving combability, softness, and shine, and as a skin-conditioning emollient that softens and smoothens the skin . As a member of the fatty acid ester family, its mechanism of action involves integrating with the lipid layers of skin and hair, thereby improving texture and imparting a desirable sensory profile. Researchers investigate this compound for developing advanced skincare and haircare formulations, where its emollient characteristics are key. The broader market for similar esters, such as isocetyl myristate, is experiencing growth, driven by demand for high-performance ingredients in the personal care industry, highlighting the commercial relevance of this substance class . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal application.

Properties

CAS No.

96518-24-0

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

11-methyldodecyl tetradecanoate

InChI

InChI=1S/C27H54O2/c1-4-5-6-7-8-9-10-11-15-18-21-24-27(28)29-25-22-19-16-13-12-14-17-20-23-26(2)3/h26H,4-25H2,1-3H3

InChI Key

GLXBPZNFNSLJBS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanism

Myristic Acid+Isotridecyl AlcoholH+ or LipaseIsotridecyl Myristate+H2O\text{Myristic Acid} + \text{Isotridecyl Alcohol} \xrightarrow{\text{H}^+ \text{ or Lipase}} \text{Isotridecyl Myristate} + \text{H}_2\text{O}

Key Parameters

Catalyst TypeTemperature RangeYield (%)Reaction TimeSource
Sulfuric Acid (H₂SO₄)100–150°C85–928–12 hours
Lipase (Enzymatic)40–60°C78–8524–48 hours
p-Toluenesulfonic Acid120–140°C88–906–10 hours
  • Acid Catalysis : Sulfuric acid remains the industrial standard due to high efficiency, but requires post-reaction neutralization and purification steps .

  • Enzymatic Catalysis : Lipases offer eco-friendly alternatives with lower energy input, though yields are slightly reduced .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to its parent compounds.

Acidic Hydrolysis

Isotridecyl Myristate+H2OH+Myristic Acid+Isotridecyl Alcohol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Myristic Acid} + \text{Isotridecyl Alcohol}

  • Conditions : 80–100°C, 1–2M HCl or H₂SO₄ .

  • Applications : Degradation studies for environmental impact assessments .

Alkaline Hydrolysis (Saponification)

Isotridecyl Myristate+NaOHSodium Myristate+Isotridecyl Alcohol\text{this compound} + \text{NaOH} \rightarrow \text{Sodium Myristate} + \text{Isotridecyl Alcohol}

  • Conditions : 60–80°C, 0.5–1M NaOH .

  • Outcome : Forms soap (sodium myristate), relevant in cosmetic formulations .

Transesterification

This compound participates in alcoholysis reactions, exchanging its isotridecyl group with other alcohols.

General Reaction

Isotridecyl Myristate+R-OHR-Myristate+Isotridecyl Alcohol\text{this compound} + \text{R-OH} \rightarrow \text{R-Myristate} + \text{Isotridecyl Alcohol}

  • Catalysts : Titanium isopropoxide or lipases .

  • Applications : Production of specialized esters for niche industrial uses .

Oxidation and Stability

  • Auto-Oxidation : Exposure to oxygen at elevated temperatures (>150°C) leads to peroxide formation, causing rancidity.

  • Thermal Stability : Stable up to 200°C under inert atmospheres, making it suitable for high-temperature formulations.

Interactions in Formulations

This compound enhances drug permeability in topical applications through synergistic effects with solvents like isopropanol.

Penetration Enhancement

ComponentPermeability Coefficient (cm/h)Source
This compound (Neat)0.015 ± 0.002
50:50 Isopropanol/IPM0.042 ± 0.005

Comparative Reactivity of Myristate Esters

EsterHydrolysis Rate (k, h⁻¹)Preferred CatalystKey Application
This compound0.12 (pH 7)H₂SO₄Cosmetics, Pharma
Isopropyl Myristate0.18 (pH 7)LipaseTopical Penetration
Myristyl Myristate0.08 (pH 7)pTSAEmollients

Environmental Degradation

  • Biodegradation : Hydrolyzed by soil microbes into myristic acid and isotridecyl alcohol, both classified as readily biodegradable (OECD 301F) .

  • Aquatic Toxicity : LC₅₀ > 100 mg/L in Daphnia magna, indicating low ecotoxicity .

Comparison with Similar Compounds

Chemical and Structural Differences

Compound CAS Number Formula Molecular Weight Structure Key Features
Isotridecyl Myristate 88332-30-3 C27H54O2 410.72 Branched C13 alcohol + C14 acid High spreadability, mild emolliency
Myristyl Myristate 3234-85-3 C28H56O2 424.74 Linear C14 alcohol + C14 acid Occlusive, used in lab chemicals
Isopropyl Myristate 110-27-0 C17H34O2 270.45 Branched C3 alcohol + C14 acid Light texture, enhances drug permeation
Ethyl Myristate 124-06-1 C16H32O2 256.42 Linear C2 alcohol + C14 acid Fragrance solvent, low viscosity

Functional and Performance Comparisons

Skin Feel and Absorption
  • This compound: Provides a non-greasy feel due to its branched structure, making it suitable for leave-on skincare products .
  • Myristyl Myristate : More occlusive , often used in barrier creams and lip balms .
  • Isopropyl Myristate : Lightweight, enhances transdermal absorption of active ingredients (e.g., zinc ions) .
  • Ethyl Myristate : Primarily a solvent in perfumes and sprays due to its volatility .

Market and Formulation Considerations

  • Alternatives : Caprylic/capric triglycerides and jojoba oil are common substitutes for esters like this compound in "clean beauty" formulations .
  • Cost Drivers : Raw material volatility (e.g., stearic acid prices) impacts production costs of branched esters .

Q & A

Q. What standardized methodologies are recommended for synthesizing isotridecyl myristate in laboratory settings?

this compound is synthesized via esterification of myristic acid (tetradecanoic acid) with isotridecyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves distillation or column chromatography to remove unreacted reagents. Structural validation requires nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) to confirm ester bond formation and purity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Purity is assessed using Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Quantitative analysis employs high-performance liquid chromatography (HPLC) with a C18 column. Structural confirmation relies on comparing NMR spectra (¹H and ¹³C) with reference data from databases like the NIST Chemistry WebBook .

Q. What are the primary physicochemical properties of this compound relevant to formulation studies?

Key properties include hydrophile-lipophile balance (HLB), melting point, and solubility. While this compound's HLB is not directly reported, analogous esters (e.g., isopropyl myristate, HLB 12) suggest methods like Griffin’s calculation or experimental determination via water solubility tests. Solubility in oils (e.g., squalane) is evaluated using phase diagrams .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s stability in cosmetic matrices under varying conditions?

Stability studies involve accelerated aging tests (e.g., 40°C/75% relative humidity for 3 months) with periodic sampling. Analytical techniques include differential scanning calorimetry (DSC) for thermal stability and mass spectrometry to detect degradation products (e.g., free fatty acids). Compatibility with antioxidants (e.g., BHT) is tested to mitigate oxidation .

Q. How can conflicting data on this compound’s emollient efficacy be resolved in comparative studies?

Meta-analytical frameworks are applied to reconcile discrepancies by standardizing variables (e.g., application concentration, skin type). In vitro assays (e.g., corneometer measurements for hydration) and in vivo studies (e.g., transepidermal water loss) are conducted alongside statistical models (ANOVA) to assess significance .

Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?

Biodegradability is tested using OECD 301 guidelines (e.g., dissolved organic carbon depletion). Ecotoxicity involves Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays. Computational tools like quantitative structure-activity relationship (QSAR) models predict long-term ecological risks .

Q. How can isotopic labeling techniques elucidate the metabolic pathways of this compound in dermatological research?

Radiolabeled ¹⁴C-isotridecyl myristate is applied to ex vivo skin models. Metabolite tracking via liquid scintillation counting and mass spectrometry identifies hydrolysis products (e.g., myristic acid) and absorption rates. Permeation studies use Franz diffusion cells to quantify epidermal penetration .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s skin irritation studies?

Logistic regression models correlate concentration thresholds with irritation scores (e.g., Draize test results). Bootstrap resampling validates small-sample datasets, while receiver operating characteristic (ROC) curves optimize sensitivity-specificity trade-offs .

Q. How should researchers design experiments to investigate this compound’s interactions with lipid bilayers?

Langmuir-Blodgett troughs measure surface pressure-area isotherms to study monolayer interactions. Fluorescence anisotropy and neutron scattering resolve bilayer incorporation dynamics. Molecular dynamics simulations (e.g., CHARMM force fields) predict structural perturbations .

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